REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH3:6][O:7][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:17]=1[N:16]=C(C)C=[CH:13]2.IC>O1CCCC1>[CH2:3]([C:2]1[CH:1]=[CH:13][C:12]2[C:17](=[C:8]([O:7][CH3:6])[CH:9]=[CH:10][CH:11]=2)[N:16]=1)[CH3:4]
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Name
|
|
Quantity
|
1 mL
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Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0.25 g
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Type
|
reactant
|
Smiles
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COC=1C=CC=C2C=CC(=NC12)C
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Name
|
|
Quantity
|
4 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
|
0.27 mL
|
Type
|
reactant
|
Smiles
|
IC
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Control Type
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UNSPECIFIED
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Setpoint
|
-60 °C
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Type
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CUSTOM
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Details
|
The resulting red solution was stirred at -60° C. for 15 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
warmed to -40° C
|
Type
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TEMPERATURE
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Details
|
the reaction warmed slowly to room temperature
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Type
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STIRRING
|
Details
|
with continued stirring for 12 hours
|
Duration
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12 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with brine (50 ml)
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Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (2×5ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=NC2=C(C=CC=C2C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |